molecular formula C13H12ClNO3 B1584728 Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 5350-94-7

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B1584728
CAS No.: 5350-94-7
M. Wt: 265.69 g/mol
InChI Key: HOKMOQAMIGSWSJ-UHFFFAOYSA-N
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Description

Isomeric Forms

  • Tautomerism : The 4-hydroxy group exhibits keto-enol tautomerism, shifting between 4-hydroxyl (enol) and 4-oxo (keto) forms (Figure 2). Theoretical studies (B3LYP/6-311++G(d,p)) indicate a 27–38 kJ/mol energy preference for the enol form due to aromatic stabilization of both rings.
  • Positional Isomers : Substitution patterns at positions 5, 6, or 9 (e.g., 5-chloro-8-methyl) are synthetically accessible but distinct in spectroscopic profiles.

Steric and Electronic Effects

  • The 7-chloro and 8-methyl groups are in meta positions relative to the quinoline nitrogen.
  • Steric hindrance between the methyl group (position 8) and adjacent substituents is minimal due to the planar aromatic system.
  • Electronic effects: The electron-withdrawing chlorine atom at position 7 reduces electron density at position 4, stabilizing the enolic hydroxyl group.

Table 1 : Comparative Aromaticity Indices for Tautomers

Tautomer NICS(0) (Quinoline Ring) HOMA Index Source
4-Hydroxy (enol) -10.2 0.89
4-Oxo (keto) -8.7 0.72

NICS(0): Nucleus-Independent Chemical Shift; HOMA: Harmonic Oscillator Model of Aromaticity

Properties

IUPAC Name

ethyl 7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMOQAMIGSWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276952
Record name ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-94-7
Record name 5350-94-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Route Using Isatoic Anhydride and β-Ketoesters

A prominent method to prepare related quinoline carboxylates involves the cyclocondensation of isatoic anhydride derivatives with ethyl acetoacetate or similar β-ketoesters. This method can be adapted for substituted quinolines such as this compound.

  • Procedure Summary:

    • React substituted isatoic anhydride (e.g., 7-chloro substituted) with ethyl acetoacetate under controlled conditions.
    • The reaction proceeds in a one-pot fashion, forming the quinoline ring system with the 4-hydroxy and 3-carboxylate ester functionalities.
    • The methyl group at position 8 is introduced through the β-ketoester moiety (ethyl acetoacetate).
    • The reaction is typically stirred vigorously, followed by filtration and purification steps.
  • Reaction Conditions:

    • Solvent: Often polar aprotic solvents or neat conditions.
    • Temperature: Moderate heating to promote cyclization.
    • Time: Several hours for completion.
  • Yield and Purity:

    • Yields around 50-60% have been reported for close analogues.
    • Product is isolated as a solid with melting points consistent with literature values.
  • Example Analytical Data:

    • 1H NMR signals consistent with aromatic protons, methyl, ethyl ester, and hydroxy groups.
    • IR bands indicating ester carbonyl and hydroxy functionalities.

Chlorination of Hydroxyquinoline Intermediates

To obtain the 7-chloro substituent, chlorination of hydroxyquinoline intermediates is performed:

  • Reagents: Phosphorus oxychloride (POCl3) is commonly used to convert 4-hydroxy groups to 4-chloro or to chlorinate at position 7.
  • Procedure:
    • Treat ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate with POCl3.
    • The reaction mixture becomes homogenous and is aged at room temperature for several hours.
    • Quenching with ice-water and neutralization with sodium hydroxide yields the chlorinated product.
  • Outcome:
    • Formation of ethyl 7-bromo-4-chloro-2-methylquinoline-3-carboxylate, which can be further modified to introduce the methyl group at position 8 or converted to the target compound.

Comparative Data Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 7-chloro-isatoic anhydride + ethyl acetoacetate Cyclocondensation, moderate heat This compound (hydroxy form) ~58 One-pot, no phosgene/peroxide
2 Hydroxyquinoline derivative POCl3, room temp, 3 h 7-chloro-4-chloro-8-methylquinoline derivative Variable Chlorination for substitution
3 7-chloro-8-methylquinoline O2, N-hydroxyphthalimide, AIBN, 20-140 °C, 2-20 h 7-chloro-8-quinolinecarboxylic acid High Green oxidation, recyclable solvents

Research Findings and Notes

  • The cyclocondensation approach avoids hazardous reagents like phosgene and peroxides, improving safety and environmental profile.
  • Chlorination with POCl3 is efficient for installing chloro substituents but requires careful control to avoid over-chlorination or degradation.
  • The oxidation method using molecular oxygen and catalytic systems represents a significant advance in sustainable synthesis, reducing waste and enabling solvent recycling.
  • The methyl group at position 8 is typically introduced via the β-ketoester moiety or via methylated starting materials.
  • Purification steps often involve filtration, washing, and recrystallization to achieve high purity suitable for further applications.

Scientific Research Applications

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it can act as an inhibitor of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate with its structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Positional Isomers of Chlorine and Hydroxy Groups

Ethyl 7-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 16600-22-9) Structural Difference: Lacks the 8-methyl group. Applications: Used in antibacterial research but less studied in cancer therapeutics .

Ethyl 5-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 56881-09-5) Structural Difference: Chlorine at position 5 instead of 7. Impact: Altered electronic distribution may reduce reactivity in nucleophilic substitution reactions. Applications: Limited data on biological activity; primarily a synthetic intermediate .

Ethyl 8-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 73987-37-8) Structural Difference: Chlorine at position 8 instead of 7; lacks the 8-methyl group. Impact: The chlorine’s steric and electronic effects at position 8 may hinder interactions with biological targets compared to the methyl substituent in the target compound .

Substituent Variations at Position 8

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6) Structural Difference: Bromine replaces the 8-methyl group. Impact: Bromine’s larger atomic radius and polarizability increase molecular weight (318.6 g/mol) and may enhance halogen bonding in protein interactions . Applications: Reported in antiviral research due to bromine’s ability to stabilize ligand-receptor complexes .

Ethyl 7-Chloro-1-Cyclopropyl-6-Fluoro-8-Nitro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Structural Difference: Additional substituents at positions 1 (cyclopropyl), 6 (fluoro), and 8 (nitro); 4-oxo dihydroquinoline backbone. Impact: The nitro group at position 8 is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. The dihydro structure increases planarity, improving DNA gyrase inhibition (a target in antibacterial drugs) . Applications: Key intermediate in fluoroquinolone antibiotics (e.g., ciprofloxacin analogs) .

Ester Group Modifications

Methyl 7-Chloro-4-Hydroxyquinoline-3-Carboxylate (CAS 140646-25-9) Structural Difference: Methyl ester instead of ethyl ester. Impact: Reduced steric hindrance may improve metabolic stability but decrease solubility in nonpolar solvents .

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6) Structural Difference: Chlorine at position 4 and nitro at position 8. Impact: The nitro group increases oxidative stress in cells, making this compound a candidate for antiparasitic research .

Biological Activity

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C₁₃H₁₂ClNO₃) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro substituent at the 7-position and a hydroxy group at the 4-position of the quinoline ring. The presence of these functional groups contributes to its biological activity and reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Study: In Vitro Antitumor Activity

In a study assessing the cytotoxic effects on HepG2 cells, this compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to control treatments.

The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways within microbial and cancerous cells. The compound is believed to disrupt DNA synthesis and induce apoptosis in cancer cells, while also inhibiting essential bacterial enzymes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives, which may exhibit varying degrees of biological activity.

Table 2: Comparison with Related Quinoline Derivatives

Compound NameMolecular FormulaAntimicrobial ActivityAntitumor Activity
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₃ModerateWeak
Ethyl 5-chloroquinoline-3-carboxylateC₁₀H₈ClNO₂LowNone
7-Hydroxyquinoline-3-carboxylic acidC₁₀H₉NO₃HighModerate

This comparative analysis underscores the unique position of this compound in terms of its broad-spectrum biological activity.

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability.

Q & A

Q. What are the key synthetic routes for Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common approach includes:

  • Cyclization : Formation of the quinoline core via the Gould-Jacobs reaction, where aniline derivatives undergo thermal cyclization with ethyl acrylate or similar esters .
  • Functionalization : Introduction of substituents (e.g., chlorine at position 7, methyl at position 8) through electrophilic substitution or directed metalation. For example, chlorination using POCl₃ or SOCl₂ under controlled conditions .
  • Esterification : Final carboxylate ester formation via reaction with ethanol in acidic or basic media . Key challenges include regioselectivity in halogenation and minimizing side reactions during cyclization.

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • Spectroscopy :
  • NMR : Distinct signals for the ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~165 ppm for carbonyl in 13C^{13}\text{C} NMR) and aromatic protons (δ ~6.5–8.5 ppm) .
  • IR : Absorption bands for hydroxyl (-OH, ~3200 cm1^{-1}), ester carbonyl (~1700 cm1^{-1}), and aromatic C-Cl (~750 cm1^{-1}) .
    • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -OH and ester groups) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

X-ray studies reveal that the compound forms a parallel-packed lattice stabilized by:

  • C–H···O interactions : Between the ester carbonyl and adjacent methyl/hydroxyl groups (C⋯O = 3.065–3.537 Å) .
  • C–H···Cl interactions : Involving the chlorine substituent (C⋯Cl = 3.431–3.735 Å), enhancing lattice stability . These interactions affect solubility, melting point, and bioavailability by dictating crystal packing efficiency and hydrogen-bonding networks .

Q. What methodological strategies address low yields in the synthesis of this compound?

Yield optimization involves:

  • Temperature control : Lowering cyclization temperatures to reduce decomposition (e.g., 80–100°C instead of reflux) .
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to improve regioselectivity during chlorination .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like 6-chloro isomers .

Q. How do structural modifications at positions 7 and 8 impact biological activity?

Comparative studies with analogs show:

  • Chlorine at position 7 : Enhances antibacterial activity by increasing electrophilicity and target binding (e.g., DNA gyrase inhibition) .
  • Methyl at position 8 : Improves lipophilicity, enhancing membrane permeability but potentially reducing solubility . Substituent effects are validated via SAR studies using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

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